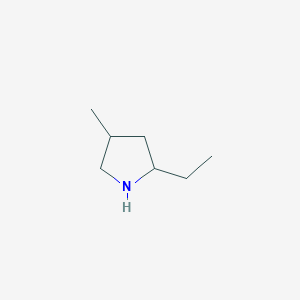

2-Ethyl-4-methylpyrrolidine

Beschreibung

2-Ethyl-4-methylpyrrolidine is a substituted pyrrolidine, a five-membered saturated heterocyclic compound containing one nitrogen atom. Pyrrolidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and catalysis. However, the provided evidence lacks direct data on its synthesis, physical properties, or biological activity. For instance, references a pyrrolidine derivative synthesis involving alkylation steps, suggesting analogous methods (e.g., reductive amination or alkylation of pyrrolidine precursors) might apply to 2-Ethyl-4-methylpyrrolidine .

Eigenschaften

IUPAC Name |

2-ethyl-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAPHBUGZJARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

2-Ethyl-4-methylpyrrolidine is a type of pyrrolidine alkaloid. Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets

Mode of Action

Pyrrolidine alkaloids in general are known to interact with their targets in a variety of ways, leading to a range of biological effects. The specific interactions and resulting changes caused by 2-Ethyl-4-methylpyrrolidine would require further investigation.

Biochemical Pathways

Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects

Result of Action

Pyrrolidine alkaloids are known to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects. The specific effects of 2-Ethyl-4-methylpyrrolidine would require further investigation.

Biologische Aktivität

2-Ethyl-4-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

2-Ethyl-4-methylpyrrolidine is classified as a pyrrolidine derivative. Its molecular formula is , and it possesses a five-membered ring structure that contributes to its biological properties. The compound's unique structure allows it to interact with various biological targets, making it a versatile scaffold in drug discovery.

Biological Activities

The biological activities of 2-Ethyl-4-methylpyrrolidine can be categorized into several areas:

- Anticancer Activity : Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives may possess neuroprotective properties. They are being investigated for their potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : 2-Ethyl-4-methylpyrrolidine has demonstrated antimicrobial activity against various pathogens. The compound's effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential as an antibacterial agent .

The mechanisms through which 2-Ethyl-4-methylpyrrolidine exerts its biological effects include:

- Enzyme Inhibition : Certain studies have shown that pyrrolidine derivatives can inhibit specific enzymes involved in cancer progression and inflammation. For example, they may act as inhibitors of kinases that play critical roles in cell signaling pathways .

- Receptor Modulation : The compound may also interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability, which could explain its neuroprotective effects .

Case Studies

Several case studies highlight the biological activity of 2-Ethyl-4-methylpyrrolidine:

- Anticancer Studies : A study evaluated the efficacy of 2-Ethyl-4-methylpyrrolidine analogs against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent .

- Neuroprotective Research : In a model of oxidative stress-induced neuronal injury, 2-Ethyl-4-methylpyrrolidine exhibited protective effects by reducing markers of oxidative damage and improving cell survival rates .

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives, including 2-Ethyl-4-methylpyrrolidine, against common bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration for potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activities of 2-Ethyl-4-methylpyrrolidine:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Ethyl-4-methylpyrrolidine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it an essential building block for creating more complex molecules.

Table 1: Synthetic Applications of 2-Ethyl-4-methylpyrrolidine

Medicinal Chemistry

Therapeutic Potential

Research indicates that 2-Ethyl-4-methylpyrrolidine has potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been studied for its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

Case Study: DPP-IV Inhibition

A study demonstrated that derivatives of 2-Ethyl-4-methylpyrrolidine exhibited selective inhibition of DPP-IV, suggesting its potential use in treating type 2 diabetes. The compound's ability to modulate insulin secretion positions it as a candidate for further pharmacological development .

Environmental Applications

CO₂ Capture

Recent research has highlighted the efficacy of 2-Ethyl-4-methylimidazole (related to 2-Ethyl-4-methylpyrrolidine) in capturing carbon dioxide (CO₂) from flue gases and ambient air. This application is crucial for addressing climate change and reducing greenhouse gas emissions.

Table 2: CO₂ Capture Performance

| Mass Ratio | Molar Absorption Capacity (mol/mol) | Saturation Time (min) | Reference |

|---|---|---|---|

| 0.5:14.5 | 1.01 | 6 | |

| 1:14 | 0.69 | 8 | |

| 3:12 | 0.56 | 192 |

Antimicrobial Properties

The biological activity of compounds derived from or related to 2-Ethyl-4-methylpyrrolidine has been investigated, revealing moderate antibacterial effects against strains such as E. coli and S. aureus. This suggests potential applications in developing new antimicrobial agents.

Case Study: Antibacterial Activity

In a comparative study, derivatives showed inhibition zones of up to 17 mm against E. coli, indicating promising antibacterial properties that warrant further exploration for pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyrrolidines

- Its lower molecular weight (99.17 g/mol vs. 127.23 g/mol for 2-Ethyl-4-methylpyrrolidine) may improve solubility in polar solvents.

- 4-Methylpyrrolidine : The absence of the 2-ethyl group reduces steric hindrance near the nitrogen, possibly enhancing basicity (pKa ~11.3 for pyrrolidine derivatives).

- 2-Ethylpyrrolidine : Similar to 2-Ethyl-4-methylpyrrolidine but lacks the 4-methyl group. The ethyl substituent at position 2 may increase lipophilicity, favoring membrane permeability in drug design.

Pyridine Derivatives (Non-Pyrrolidine Comparators)

and discuss pyridine derivatives (e.g., 4-Ethyl-2-methylpyridine), which differ fundamentally as aromatic six-membered rings. Key distinctions include:

- Basicity : Pyridine (pKa ~5.2) is less basic than pyrrolidine (pKa ~11.3) due to aromaticity and lone-pair delocalization.

- Reactivity : Pyridines undergo electrophilic substitution at specific positions, whereas pyrrolidines participate in alkylation or ring-opening reactions.

- Applications : Pyridine derivatives (e.g., 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile in ) are often bioactive (antifungal, antiarrhythmic), while pyrrolidines are common in alkaloids and CNS drugs .

Data Table: Comparative Properties (Hypothetical)

| Property | 2-Ethyl-4-methylpyrrolidine | 2-Methylpyrrolidine | 4-Ethyl-2-methylpyridine |

|---|---|---|---|

| Molecular Formula | C₇H₁₅N | C₅H₁₁N | C₈H₁₁N |

| Molecular Weight (g/mol) | 127.23 | 99.17 | 121.18 |

| Boiling Point (°C) | ~160 (estimated) | ~120 | ~210 |

| Basicity (pKa) | ~11.0 (estimated) | ~11.3 | ~5.5 |

| Solubility | Moderate in organic solvents | High in polar solvents | Low in water |

Note: Specific data for 2-Ethyl-4-methylpyrrolidine is absent in the evidence; values are inferred from analogous compounds.

Structural and Functional Implications

- Electronic Effects : Alkyl groups donate electron density via induction, increasing the nitrogen’s basicity compared to unsubstituted pyrrolidine.

- Biological Relevance : Substituted pyrrolidines are prevalent in drugs (e.g., nicotine analogs). The ethyl and methyl groups may optimize pharmacokinetic properties, as seen in ’s pyrrolo-pyridazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.